- Preparation of O-lactam substituted phenyl ethers as hemoglobin modulators, United States, , ,

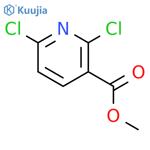

Cas no 95652-77-0 (methyl 2-chloro-6-methoxy-pyridine-3-carboxylate)

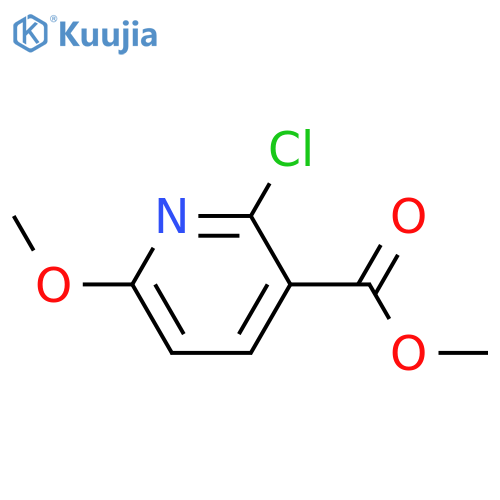

95652-77-0 structure

Nom du produit:methyl 2-chloro-6-methoxy-pyridine-3-carboxylate

Numéro CAS:95652-77-0

Le MF:C8H8ClNO3

Mégawatts:201.607021331787

MDL:MFCD08275100

CID:799671

methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Propriétés chimiques et physiques

Nom et identifiant

-

- methyl 2-chloro-6-methoxynicotinate

- 3-Pyridinecarboxylicacid, 2-chloro-6-methoxy-, methyl ester

- Methyl 2-chloro-6-methoxynicatinate

- methyl 2-chloro-6-methoxypyridine-3-carboxylate

- METHYL2-CHLORO-6-METHOXYNICOTINATE

- WDMMBHZPESWUCL-UHFFFAOYSA-N

- SBB092820

- AB44747

- SY044995

- AK128815

- AB0037552

- ST24030949

- Y4843

- AM20061643

- 2-CHLORO-6-METHOXY-NICOTINIC ACID

- methyl 2-chloro-6-methoxy-pyridine-3-carboxylate

-

- MDL: MFCD08275100

- Piscine à noyau: 1S/C8H8ClNO3/c1-12-6-4-3-5(7(9)10-6)8(11)13-2/h3-4H,1-2H3

- La clé Inchi: WDMMBHZPESWUCL-UHFFFAOYSA-N

- Sourire: O=C(C1C(Cl)=NC(OC)=CC=1)OC

Propriétés calculées

- Qualité précise: 201.019271g/mol

- Charge de surface: 0

- XLogP3: 2

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 4

- Nombre de liaisons rotatives: 3

- Masse isotopique unique: 201.019271g/mol

- Masse isotopique unique: 201.019271g/mol

- Surface topologique des pôles: 48.4Ų

- Comptage des atomes lourds: 13

- Complexité: 188

- Comptage atomique isotopique: 0

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Nombre d'unités de liaison covalente: 1

Propriétés expérimentales

- Point de fusion: 67-69°

- Le PSA: 48.42000

- Le LogP: 1.53020

methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Informations de sécurité

- Niveau de danger:IRRITANT

methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Données douanières

- Code HS:2933399090

- Données douanières:

Code douanier chinois:

2933399090Résumé:

2933399090. Autres composés ayant un cycle pyridine non condensé sur leur structure. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

Éléments de déclaration:

Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

Résumé:

2933399090. Autres composés dont la structure contient un cycle pyridine non épaissi, hydrogéné ou non. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

methyl 2-chloro-6-methoxy-pyridine-3-carboxylate PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96761-250MG |

methyl 2-chloro-6-methoxy-pyridine-3-carboxylate |

95652-77-0 | 97% | 250MG |

¥ 105.00 | 2023-04-12 | |

| abcr | AB269015-5 g |

Methyl 2-chloro-6-methoxynicotinate, 95%; . |

95652-77-0 | 95% | 5g |

€359.20 | 2023-06-22 | |

| Chemenu | CM178299-10g |

Methyl 2-chloro-6-methoxynicotinate |

95652-77-0 | 97% | 10g |

$418 | 2022-06-09 | |

| Chemenu | CM178299-25g |

Methyl 2-chloro-6-methoxynicotinate |

95652-77-0 | 97% | 25g |

$1328 | 2021-08-05 | |

| TRC | M623903-1g |

Methyl 2-Chloro-6-methoxynicotinate |

95652-77-0 | 1g |

$ 200.00 | 2022-06-03 | ||

| Apollo Scientific | OR43596-5g |

Methyl 2-chloro-6-methoxynicotinate |

95652-77-0 | 97% | 5g |

£54.00 | 2025-02-20 | |

| TRC | M623903-5g |

Methyl 2-Chloro-6-methoxynicotinate |

95652-77-0 | 5g |

$1074.00 | 2023-05-17 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 046234-1g |

methyl 2-chloro-6-methoxy-pyridine-3-carboxylate |

95652-77-0 | >95% | 1g |

2291.0CNY | 2021-07-06 | |

| eNovation Chemicals LLC | D547482-1g |

Methyl 2-chloro-6-Methoxynicotinate |

95652-77-0 | 97% | 1g |

$160 | 2024-05-24 | |

| abcr | AB269015-10 g |

Methyl 2-chloro-6-methoxynicotinate, 95%; . |

95652-77-0 | 95% | 10g |

€570.00 | 2023-06-22 |

methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 1 h, rt; 2 h, reflux

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 10

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 10

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2 h, rt

Référence

- Preparation of thioaryl derivatives as GPR120 agonists, World Intellectual Property Organization, , ,

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Trimethylsilyldiazomethane Solvents: Methanol , Dichloromethane ; 0 °C; 10 min, 0 °C

Référence

- Pyrazole, triazole and tetrazole orexin receptor antagonists, World Intellectual Property Organization, , ,

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Sulfuric acid Solvents: Methanol ; 17 h, 60 °C

Référence

- Preparation of bicyclic heterocyclyl compound as SOS1 inhibitor, World Intellectual Property Organization, , ,

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Thionyl chloride ; 3 h, reflux

1.2 Solvents: Methanol ; 3 h, reflux

1.2 Solvents: Methanol ; 3 h, reflux

Référence

- Structure-Guided Optimization of HIV Integrase Strand Transfer Inhibitors, Journal of Medicinal Chemistry, 2017, 60(17), 7315-7332

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Silver carbonate Solvents: Chloroform ; 3 h, 50 °C

Référence

- Preparation of benzimidazole compounds as peptidylarginine deiminase 4 inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 7

Conditions de réaction

1.1 Solvents: Diethyl ether , Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 20 min, rt

Référence

- From 2,6-dichloronicotinic acid to thiopeptide cores, European Journal of Organic Chemistry, 2013, 2013(28), 6404-6419

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 0 °C → 80 °C; 16 h, 80 °C; 80 °C → 27 °C

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Référence

- Indazolylquinazolinone derivatives as inhibitors of human immunodeficiency virus replication and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 0 °C → rt; 2 h, rt

Référence

- First synthesis of methyl 2-amino-6-methoxynicotinate using a combination of microwave and flow reaction technologies, Synlett, 2011, (2), 203-206

Synthetic Routes 10

Conditions de réaction

1.1 Solvents: Methanol ; 1 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified

1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified

Référence

- Preparation of naphthyridinone analogs as mGluR5 positive allosteric modulators, World Intellectual Property Organization, , ,

Synthetic Routes 11

Conditions de réaction

1.1 Solvents: Methanol , Dichloromethane ; 0 °C; 10 min, 0 °C

1.2 Reagents: Acetic acid

1.2 Reagents: Acetic acid

Référence

- Pyrazole, triazole and tetrazole orexin receptor antagonists, World Intellectual Property Organization, , ,

Synthetic Routes 12

Conditions de réaction

1.1 Reagents: Thionyl chloride Solvents: Thionyl chloride ; 5 h, reflux; reflux → rt

1.2 Solvents: Methanol ; 1 h, reflux; reflux → rt

1.2 Solvents: Methanol ; 1 h, reflux; reflux → rt

Référence

- Synthesis and Structure-Affinity Relationships of Novel N-(1-Ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides with Potent Serotonin 5-HT3 and Dopamine D2 Receptor Antagonistic Activity, Journal of Medicinal Chemistry, 2003, 46(5), 702-715

Synthetic Routes 13

Conditions de réaction

1.1 Solvents: Methanol , Dichloromethane ; 12 h, 23 °C

Référence

- Preparation of 2-amino-N-phenylnicotinamides as NAV1.8 inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 14

Conditions de réaction

1.1 Reagents: Thionyl chloride ; overnight, reflux; reflux → rt

1.2 3 h, reflux; reflux → rt

1.2 3 h, reflux; reflux → rt

Référence

- Preparation of azaquinolone-based compounds exhibiting prolyl hydroxylase inhibitory activity, World Intellectual Property Organization, , ,

Synthetic Routes 15

Conditions de réaction

1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 2.5 h, 40 °C

1.2 Solvents: Methanol ; 0 °C; 1 h, rt

1.2 Solvents: Methanol ; 0 °C; 1 h, rt

Référence

- Preparation of arylcarboxamides for the treatment of diseases and use in cosmetics, World Intellectual Property Organization, , ,

Synthetic Routes 16

Conditions de réaction

1.1 Reagents: Silver carbonate Solvents: Chloroform ; 3 h, 50 °C

Référence

- Benzimidazole derivatives as inhibitors of PAD4 and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 17

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, rt → 150 °C

Référence

- Preparation of heteroaryl compounds as SSAO/VAP-1 inhibitors, China, , ,

Synthetic Routes 18

Conditions de réaction

1.1 Solvents: Methanol ; rt; 3 h, 20 °C

Référence

- Fused pyridone compound, preparation method and application, World Intellectual Property Organization, , ,

Synthetic Routes 19

Conditions de réaction

1.1 Solvents: Methanol ; 20 °C; 3 h, 20 °C

Référence

- Salt type, crystal form, and use of fused pyridinone compound, World Intellectual Property Organization, , ,

Synthetic Routes 20

Conditions de réaction

1.1 1 h, reflux; 12 h, rt

Référence

- Preparation of novel N-(4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)carbonyl substituted amino acid derivatives as HIF prolyl hydroxylase inhibitors for treating anemia, World Intellectual Property Organization, , ,

methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Raw materials

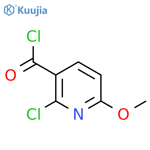

- 2-chloro-6-methoxypyridine-3-carbonyl chloride

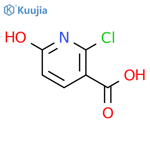

- 2-chloro-6-hydroxypyridine-3-carboxylic acid

- Methyl 2,6-dichloronicotinate

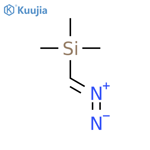

- (diazomethyl)trimethylsilane

- 2-Chloro-6-methoxynicotinic acid

methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Preparation Products

methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Littérature connexe

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

-

Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086

-

Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91

Classification associée

- Solvants et chimiques organiques Composés organiques composés hétérocycliques organiques Pyridines et dérivés Acides carboxyliques pyridine

- Solvants et chimiques organiques Composés organiques composés hétérocycliques organiques Pyridines et dérivés Acides carboxyliques pyridiniques et leurs dérivés Acides carboxyliques pyridine

95652-77-0 (methyl 2-chloro-6-methoxy-pyridine-3-carboxylate) Produits connexes

- 14178-18-8(2-(Phenylmethoxy)-3-pyridinecarboxylic acid)

- 16498-81-0(2-methoxypyridine-3-carboxylic acid)

- 18617-50-0(Ethyl 6-hydroxynicotinate)

- 65873-72-5(6-methoxypyridine-3-carbaldehyde)

- 66572-55-2(6-methoxypyridine-3-carboxylic acid)

- 26218-80-4(methyl 6-methoxypyridine-3-carboxylate)

- 67383-31-7(2-Hydroxy-nicotinic Acid Methyl Ester)

- 16727-43-8(2,6-Dimethoxypyridine-3-carboxylic acid)

- 66171-50-4(methyl 6-oxo-1,6-dihydropyridine-3-carboxylate)

- 5006-66-6(6-oxo-1,6-dihydropyridine-3-carboxylic acid)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:95652-77-0)methyl 2-chloro-6-methoxy-pyridine-3-carboxylate

Pureté:99%

Quantité:25g

Prix ($):353.0